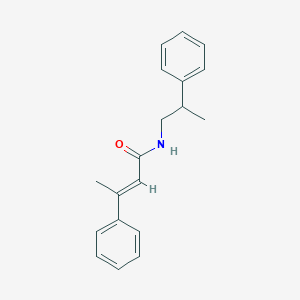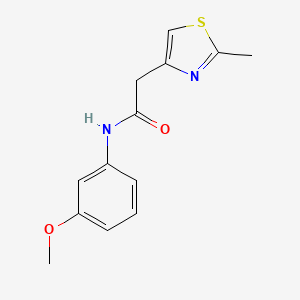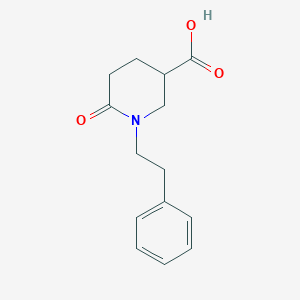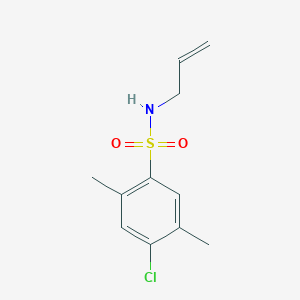
3-phenyl-N-(2-phenylpropyl)-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(2-phenylpropyl)-2-butenamide, also known as PPBA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. PPBA has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have implications for treating various diseases. In
Wirkmechanismus
3-phenyl-N-(2-phenylpropyl)-2-butenamide modulates the activity of enzymes and receptors in the body through various mechanisms. It has been shown to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. This compound has also been shown to modulate the activity of certain receptors, such as the nicotinic acetylcholine receptor and the GABA receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which can have implications for treating various neurological diseases. This compound has also been shown to decrease the levels of certain inflammatory molecules, such as prostaglandins and leukotrienes, which can have implications for treating various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-N-(2-phenylpropyl)-2-butenamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-N-(2-phenylpropyl)-2-butenamide. One area of interest is its potential therapeutic applications in neurological diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to increase the levels of certain neurotransmitters that are depleted in these diseases, which can have implications for improving cognitive function and motor function.
Another area of interest is its potential anti-inflammatory properties. This compound has been shown to decrease the levels of certain inflammatory molecules, which can have implications for treating various inflammatory diseases. Future research could explore the mechanisms by which this compound modulates inflammation and identify potential targets for therapeutic intervention.
Conclusion
This compound is a compound that has gained interest in scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have implications for treating various diseases. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new therapeutic interventions.
Synthesemethoden
3-phenyl-N-(2-phenylpropyl)-2-butenamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-butanone with benzaldehyde to form 3-phenyl-2-butanone. This intermediate is then reacted with phenylmagnesium bromide to form the Grignard reagent, which is then reacted with 2-phenylpropyl bromide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-(2-phenylpropyl)-2-butenamide has been studied for its potential therapeutic applications in various diseases. One study found that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can have implications for treating Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
This compound has also been studied for its potential anti-inflammatory properties. One study found that this compound can inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. This inhibition can have implications for treating various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(2-phenylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(17-9-5-3-6-10-17)13-19(21)20-14-16(2)18-11-7-4-8-12-18/h3-13,16H,14H2,1-2H3,(H,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCMKXJGXFIPY-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C(\C)/C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)


![3-chloro-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5264529.png)
![3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5264539.png)
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)
![3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine](/img/structure/B5264542.png)
![N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide](/img/structure/B5264552.png)

![6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5264566.png)
![2-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5264572.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5264586.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]acetamide](/img/structure/B5264591.png)
